

Spectroscopic Profile of 1-(4-Nitrophenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(4-Nitrophenyl)piperazine**

Cat. No.: **B103982**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **1-(4-Nitrophenyl)piperazine**, a significant building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **1-(4-Nitrophenyl)piperazine** is $C_{10}H_{13}N_3O_2$ with a molecular weight of 207.23 g/mol .^[1] The following tables summarize the key spectroscopic data for the unambiguous identification and characterization of this compound.

Table 1: 1H NMR Spectroscopic Data for 1-(4-Nitrophenyl)piperazine

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.12	d	2H	9.4	Ar-H (H-3, H-5)
6.95	d	2H	9.4	Ar-H (H-2, H-6)
3.44	t	4H	5.1	Piperazine-H (H-b)
3.10	t	4H	5.1	Piperazine-H (H-a)

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 1-(4-Nitrophenyl)piperazine

Chemical Shift (δ) ppm	Assignment
155.1	Ar-C (C-1)
137.3	Ar-C (C-4)
126.1	Ar-C (C-3, C-5)
113.0	Ar-C (C-2, C-6)
52.7	Piperazine-C (C-a)
46.8	Piperazine-C (C-b)

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data for 1-(4-Nitrophenyl)piperazine

Wavenumber (cm ⁻¹)	Functional Group Assignment
3000 - 3100	Aromatic C-H stretch
2850 - 3000	Aliphatic C-H stretch
1598	Aromatic C=C stretch
1505	N-O asymmetric stretch (NO ₂)
1315	N-O symmetric stretch (NO ₂)
1245	Aromatic C-N stretch
1115	Aliphatic C-N stretch

Table 4: Mass Spectrometry (MS) Data for 1-(4-Nitrophenyl)piperazine

m/z	Proposed Fragment
207	[M] ⁺ (Molecular Ion)
177	[M - NO] ⁺
165	[M - N ₂ O] ⁺ or [M - CH ₂ =NCH ₃] ⁺
131	[M - NO ₂ - C ₂ H ₄] ⁺
119	[C ₆ H ₄ NO ₂] ⁺
105	[C ₇ H ₅ O] ⁺
91	[C ₇ H ₇] ⁺
77	[C ₆ H ₅] ⁺
56	[C ₃ H ₆ N] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the

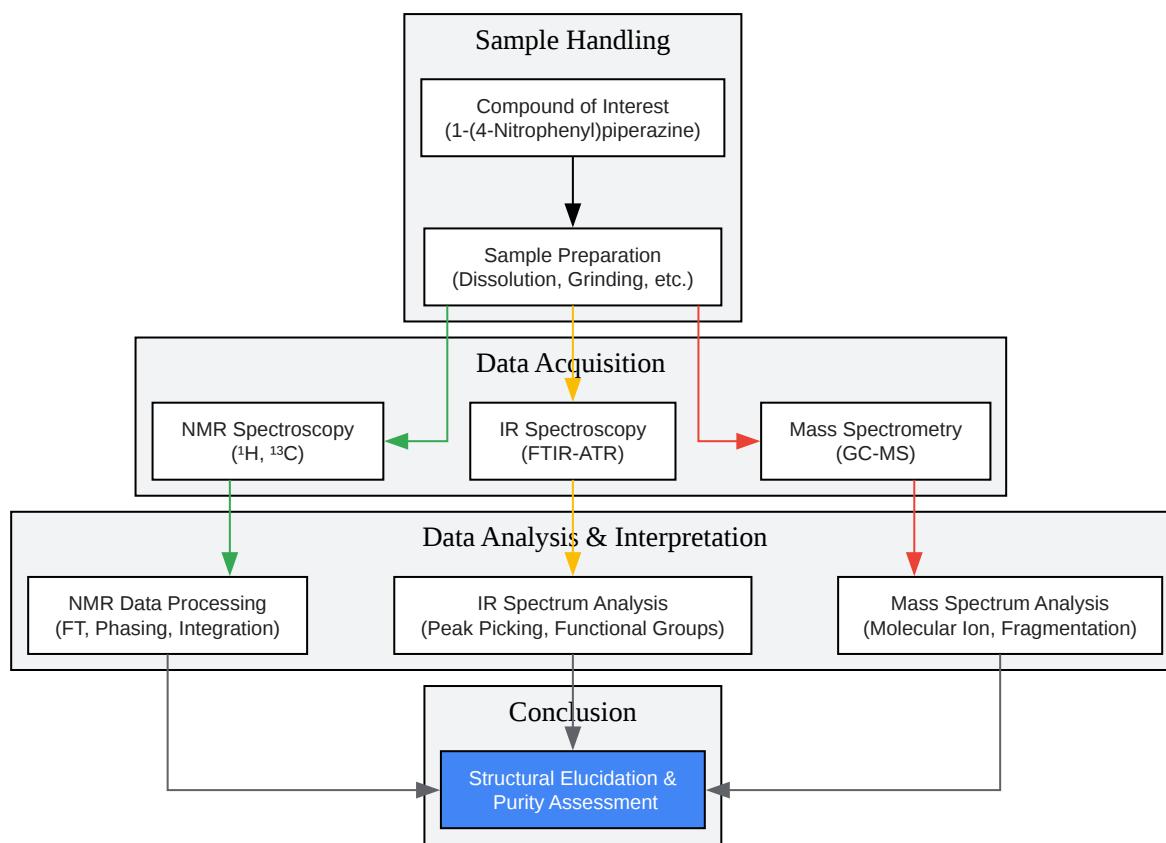
specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **1-(4-Nitrophenyl)piperazine** was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Data Acquisition:
 - The spectrometer was locked to the deuterium signal of the solvent.
 - The magnetic field was shimmed to achieve optimal homogeneity.
 - A standard single-pulse experiment was used with a pulse angle of 30° and a relaxation delay of 1 second.
 - Typically, 16 to 32 scans were accumulated to ensure an adequate signal-to-noise ratio.
- ¹³C NMR Data Acquisition:
 - A proton-decoupled pulse sequence (e.g., PENDANT) was used to simplify the spectrum and enhance signal intensity.
 - A pulse angle of 45° and a relaxation delay of 2 seconds were employed.
 - A significantly larger number of scans (typically 1024 or more) was required due to the low natural abundance of the ¹³C isotope.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

- Sample Preparation: The solid sample of **1-(4-Nitrophenyl)piperazine** was analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the diamond crystal of the ATR accessory.
- Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, was used for data collection.[1]
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal was recorded.
 - The sample was placed on the crystal, and pressure was applied to ensure good contact.
 - The sample spectrum was then recorded in the range of 4000-400 cm^{-1} .
 - Typically, 32 scans were co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.
- Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

- Sample Introduction and Ionization: The analysis was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS).[1] A dilute solution of **1-(4-Nitrophenyl)piperazine** in a volatile solvent (e.g., methanol or dichloromethane) was injected into the GC. The compound was separated from the solvent and then introduced into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions.
- Instrumentation: A standard quadrupole or ion trap mass spectrometer was used as the detector for the GC.
- Mass Analysis: The mass analyzer was set to scan a mass-to-charge (m/z) ratio range of approximately 40-400 amu.
- Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted to provide

structural information about the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as **1-(4-Nitrophenyl)piperazine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Nitrophenyl)piperazine | C₁₀H₁₃N₃O₂ | CID 80447 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Nitrophenyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103982#spectroscopic-data-nmr-ir-mass-for-1-4-nitrophenyl-piperazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com